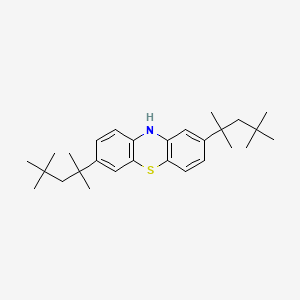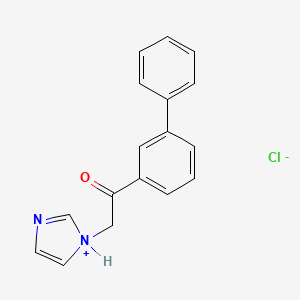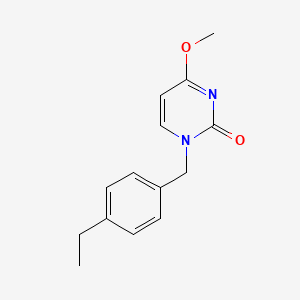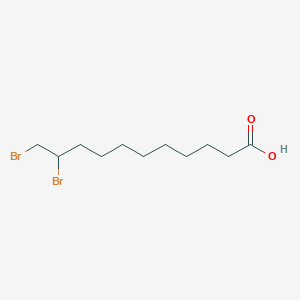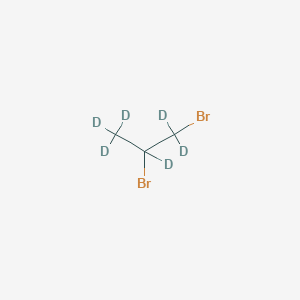
1,2-Dibromopropane-D6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dibromopropane-D6 is a deuterated form of 1,2-dibromopropane, an organic compound with the molecular formula C3H6Br2. This compound is part of the vicinal dihalide family and is characterized by the presence of two bromine atoms attached to adjacent carbon atoms. The deuterated form, this compound, is used in various scientific research applications due to its unique isotopic properties.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dibromopropane-D6 can be synthesized through the bromination of propylene. The process involves the following steps:
- Evenly mix water and a bromination catalyst in a mass ratio of 10 to 20:1.
- Add bromine to the mixture.
- After 20 to 40 minutes, add dichloromethane and allow the mixture to stand and layer.
- Separate the organic phase and drip it into a dichloromethane solution containing propylene over 100 to 140 minutes.
- Maintain the reaction temperature between 15 to 39 degrees Celsius for 2 to 24 hours.
- Wash the reaction mixture with water to remove unreacted bromine.
- Neutralize the mixture and steam out the dichloromethane at 25 to 50 degrees Celsius.
- Continuously distill the product at 120 to 150 degrees Celsius and dry the obtained distillate to obtain this compound .
Industrial Production Methods
The industrial production of this compound follows similar steps as the laboratory synthesis but on a larger scale. The process involves the use of industrial-grade bromine and catalysts, and the reaction conditions are optimized for higher yields and purity.
化学反应分析
Types of Reactions
1,2-Dibromopropane-D6 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, such as propene, by the removal of hydrogen bromide.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include hydroxide ions, ammonia, and other nucleophiles. The reactions are typically carried out in aqueous or alcoholic solutions.
Elimination Reactions: Reagents such as potassium hydroxide in ethanol are used to promote elimination reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Alcohols, amines, and other substituted products.
Elimination Reactions: Alkenes such as propene.
Oxidation and Reduction Reactions: Various oxidized or reduced forms of the compound.
科学研究应用
1,2-Dibromopropane-D6 is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.
Biology: In studies involving the metabolism and toxicity of halogenated compounds.
Medicine: As a reference compound in pharmacokinetic studies.
Industry: In the production of flame retardants, solvents, and other industrial chemicals
作用机制
The mechanism of action of 1,2-Dibromopropane-D6 involves its interaction with various molecular targets and pathways. The compound’s electrophilic nature allows it to react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of toxic effects.
相似化合物的比较
Similar Compounds
- 1,1-Dibromoethane
- 1,2-Dibromoethane
- Tetrabromoethane
- 1,3-Dibromopropane
- 1,2,3-Tribromopropane
Uniqueness
1,2-Dibromopropane-D6 is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms provides distinct spectral properties that aid in the identification and analysis of chemical compounds .
属性
分子式 |
C3H6Br2 |
|---|---|
分子量 |
207.92 g/mol |
IUPAC 名称 |
1,2-dibromo-1,1,2,3,3,3-hexadeuteriopropane |
InChI |
InChI=1S/C3H6Br2/c1-3(5)2-4/h3H,2H2,1H3/i1D3,2D2,3D |
InChI 键 |
XFNJYAKDBJUJAJ-LIDOUZCJSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])Br)Br |
规范 SMILES |
CC(CBr)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


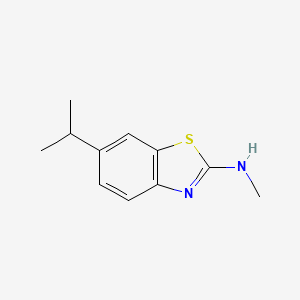
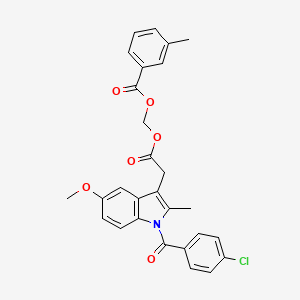
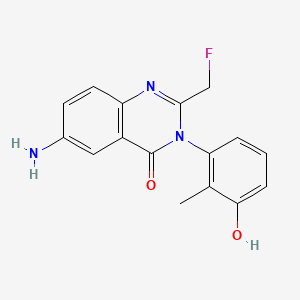

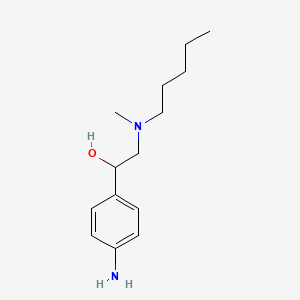

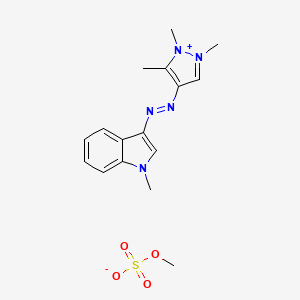
![N-[2-Chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]-4,4-dimethyl-3-oxovaleramide](/img/structure/B13758462.png)
